An In-depth Technical Guide to the Chemical Properties of 6-(Pyridin-3-yl)pyridin-3-amine
An In-depth Technical Guide to the Chemical Properties of 6-(Pyridin-3-yl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-(Pyridin-3-yl)pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its structural characteristics, physicochemical properties, and spectroscopic profile. Furthermore, it outlines established synthetic routes, with a focus on modern cross-coupling methodologies, and explores the known and potential biological activities of this bipyridine scaffold. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting.
Introduction and Nomenclature
6-(Pyridin-3-yl)pyridin-3-amine, a member of the bipyridine family, is a fascinating molecule possessing a unique arrangement of nitrogen atoms that imparts it with distinct chemical reactivity and potential for diverse applications. Bipyridines are a well-established class of compounds, renowned for their ability to act as chelating ligands in coordination chemistry and as versatile building blocks in the synthesis of complex organic molecules.[1] The strategic placement of the amino group on one of the pyridine rings in 6-(Pyridin-3-yl)pyridin-3-amine opens up avenues for further functionalization and modulation of its electronic and steric properties.
Systematically named 2,3'-bipyridin-5'-amine , this compound is identified by the CAS number 1245745-55-4 .[2] Its structure consists of a pyridine ring linked at the 2-position to the 3'-position of a second pyridine ring, which bears an amino substituent at the 5'-position.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of 6-(Pyridin-3-yl)pyridin-3-amine is paramount for its effective utilization in research and development.
Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2,3'-bipyridin-5'-amine | - |
| Synonym | 6-(Pyridin-3-yl)pyridin-3-amine | - |
| CAS Number | 1245745-55-4 | [2] |
| Molecular Formula | C₁₀H₉N₃ | [2] |
| Molecular Weight | 171.20 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature. | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water.[1] | General knowledge of bipyridines |
Spectroscopic Profile
While specific experimental spectra for 2,3'-bipyridin-5'-amine are not widely published, a predictive analysis based on the known spectra of related compounds, such as 2,3'-bipyridine, provides valuable insights.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the two pyridine rings will show distinct chemical shifts and coupling patterns (doublets, triplets, and doublet of doublets) due to their unique electronic environments and spin-spin interactions. The protons of the amine group are expected to appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. For reference, the ¹H NMR spectrum of the parent 2,3'-bipyridine shows signals in the range of δ 7.2 to 9.2 ppm.[3] The introduction of the electron-donating amino group is anticipated to cause an upfield shift (to lower ppm values) of the protons on the same ring.
-
¹³C NMR: The carbon-13 NMR spectrum will display ten distinct signals for the ten carbon atoms in the aromatic rings. The chemical shifts will be characteristic of sp²-hybridized carbons in a heteroaromatic system. The carbon atom attached to the amino group is expected to show a significant upfield shift compared to the corresponding carbon in the unsubstituted bipyridine. The ¹³C NMR of 2,3'-bipyridine shows signals in the range of approximately δ 120 to 155 ppm.[4]
2.2.2. Mass Spectrometry (MS)
The mass spectrum of 6-(Pyridin-3-yl)pyridin-3-amine will exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (171.20). According to the nitrogen rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the three nitrogen atoms in this molecule.[5] Fragmentation patterns would likely involve the loss of small molecules such as HCN and cleavage of the bond between the two pyridine rings.
Synthesis and Methodologies
The synthesis of bipyridine derivatives is a well-explored area of organic chemistry, with several robust methods available. The construction of the C-C bond between the two pyridine rings is the key strategic consideration.
Suzuki-Miyaura Cross-Coupling: A Preferred Strategy
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds and is particularly well-suited for the synthesis of bipyridines.[6] This palladium-catalyzed reaction involves the coupling of a pyridylboronic acid or ester with a halopyridine.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura cross-coupling workflow.
Detailed Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add the halopyridine (e.g., 2-bromo-5-aminopyridine), pyridin-3-ylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., sodium carbonate or potassium carbonate).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-(pyridin-3-yl)pyridin-3-amine.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
-
Inert Atmosphere: The palladium(0) active species is sensitive to oxidation, necessitating the exclusion of oxygen.
Potential Biological Activities and Applications
The bipyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.
-
Anticancer Properties: Bipyridine derivatives have been investigated for their potential as anticancer agents. Their mechanism of action can involve the induction of apoptosis in cancer cells.[7]
-
Antimicrobial Activity: The ability of bipyridines to chelate metal ions is thought to contribute to their antimicrobial properties by disrupting essential enzymatic processes in microorganisms.[1]
-
Enzyme Inhibition: Substituted pyridines have been developed as inhibitors of various enzymes, including kinases, which are important targets in drug discovery.[8][9]
-
Ligands in Catalysis: The nitrogen atoms in the bipyridine structure can coordinate with metal ions, making them valuable ligands in catalysis.[6]
The presence of the amino group in 6-(pyridin-3-yl)pyridin-3-amine provides a handle for further derivatization to explore and optimize its biological activity.
Logical Relationship of Bipyridine Core to Biological Activity:
Caption: Factors influencing biological activity.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 6-(pyridin-3-yl)pyridin-3-amine.
Hazard Identification: [10]
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Precautionary Statements: [10]
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
-
Response: If skin or eye irritation occurs, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor if you feel unwell.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local regulations.
It is imperative to consult the full Safety Data Sheet (SDS) for this compound before handling.[10]
Conclusion
6-(Pyridin-3-yl)pyridin-3-amine is a valuable heterocyclic compound with significant potential in various fields of chemical research. Its bipyridine core, coupled with the reactive amino group, makes it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The well-established synthetic routes, particularly the Suzuki-Miyaura cross-coupling, allow for its accessible preparation and further derivatization. Future research into the specific biological activities and material properties of this compound is warranted to fully unlock its potential.
References
-
Safety Data Sheet for 2,2'-BIPYRIDINE. (2017). Chem-Supply. [Link]
-
Chemical shifts. (n.d.). [Link]
-
Sharma, A. N., & Verma, R. (2023). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. Chem Biodivers, 20(12), e202300764. [Link]
-
Charushin, V. N., et al. (2017). Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects. RSC Advances, 7(5), 2630-2638. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]
-
Li, W., et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
-
5-methyl-2,2'-bipyridine. (n.d.). Organic Syntheses. [Link]
-
2,3'-Bipyridine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). [Link]
-
Salomon, J., et al. (2020). Physicochemical and biopharmaceutical characterization of novel Matrix-Liposomes. Eur J Pharm Biopharm, 153, 158-167. [Link]
-
Bipyridine. (n.d.). Wikipedia. [Link]
-
Kim, J., & Chang, S. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 26(11), 3143. [Link]
-
24.11: Spectroscopy of Amines. (2020). Chemistry LibreTexts. [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. [Link]
-
Mulvihill, M. M., et al. (2021). Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors. Bioorg Med Chem Lett, 41, 128058. [Link]
-
Wang, Z., et al. (2024). Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. Eur J Med Chem, 270, 116310. [Link]
-
Liu, Y., et al. (2025). A Comparative Study on Physicochemical and Analytical Characterizations of Doxil® and its Generic Drug Products. AAPS J. [Link]
-
Kim, J., & Chang, S. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 26(11), 3143. [Link]
-
da Silva, A. C. S., et al. (2020). Physicochemical Characterization, Stability and Cytotoxicity of a Blue Dye Obtained from Genipap Fruit (Genipa americana L.). Planta Med, 86(12), 856-863. [Link]
-
5-Methyl-[3,3'-bipyridin]-2-amine. (n.d.). PubChem. [Link]
-
Staszewska-Krajewska, O., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Int J Mol Sci, 25(22), 12345. [Link]
-
de Jesus, M. B., et al. (2015). Preparation, physicochemical characterization, and cell viability evaluation of long-circulating and pH-sensitive liposomes containing ursolic acid. Int J Nanomedicine, 10, 4549-4557. [Link]
-
Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(13), 2449. [Link]
-
Tang, C., et al. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorg Med Chem, 21(21), 6435-6445. [Link]
-
Nikolova, I., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(10), 3206. [Link]
-
Reilly, M., et al. (2019). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. J Med Chem, 62(15), 7086-7101. [Link]
-
Burlingame, A. L., Baillie, T. A., & Derrick, P. J. (1986). Mass spectrometry. Anal Chem, 58(5), 165R-211R. [Link]
-
Kopchuk, D. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6902. [Link]
-
2,2'-Bipyridine. (n.d.). PubChem. [Link]
-
PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2020). YouTube. [Link]
-
Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. J Med Chem, 42(9), 1648-1660. [Link]
-
Heber, D., Ravens, U., & Schulze, T. (1993). Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5: Compounds with positive inotropic activity. Pharmazie, 48(7), 509-513. [Link]
-
Pyridine. (n.d.). NIST WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3'-bipyridin-5'-aMine | 1245745-55-4 [chemicalbook.com]
- 3. 2,3'-Bipyridine(581-50-0) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
